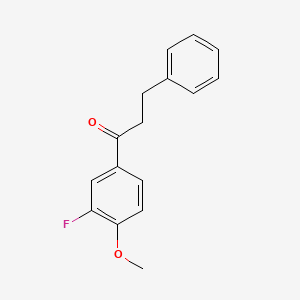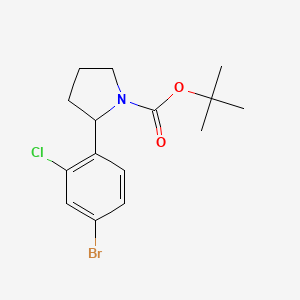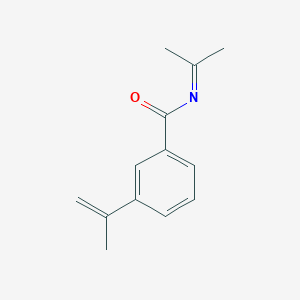
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with prop-1-en-2-yl and propan-2-ylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide typically involves the reaction of benzamide with appropriate alkylating agents under controlled conditions. One common method includes the use of prop-1-en-2-yl bromide and propan-2-ylidene chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium iodide in acetone at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)aniline
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)phenol
- 3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzoic acid
Uniqueness
3-(prop-1-en-2-yl)-N-(propan-2-ylidene)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-propan-2-ylidene-3-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c1-9(2)11-6-5-7-12(8-11)13(15)14-10(3)4/h5-8H,1H2,2-4H3 |
Clé InChI |
GSXKEHUTLZDROA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=O)C1=CC=CC(=C1)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
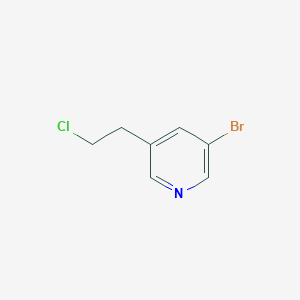
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)
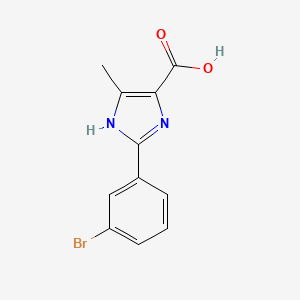
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
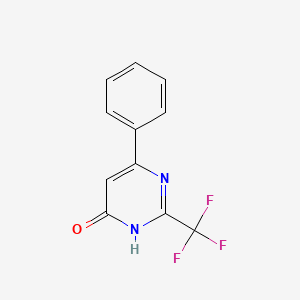

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
